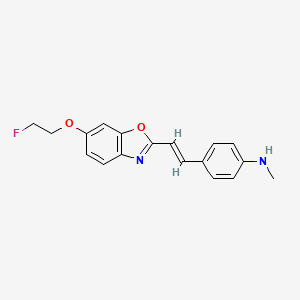

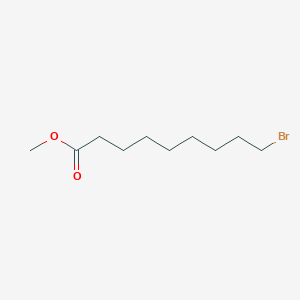

![molecular formula C44H32CoN8 B3182432 钴(2+);4-[10,15,20-三(4-氨基苯基)卟啉-22,24-二氢-5-基]苯胺 CAS No. 67201-98-3](/img/structure/B3182432.png)

钴(2+);4-[10,15,20-三(4-氨基苯基)卟啉-22,24-二氢-5-基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

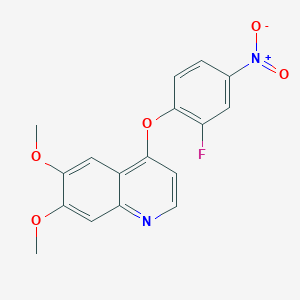

“Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline”, also known as 5,10,15,20-Tetrakis-(4-aminophenyl)-porphyrin-Co-(II), is a porphyrin-based complex . It has the molecular formula C44H32CoN8 .

Synthesis Analysis

The synthesis of similar cobalt porphyrin complexes has been reported in the literature . For instance, a new porphyrin and its cobalt complex were synthesized in good and quantitative yields. The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-v .Molecular Structure Analysis

The molecular structure of this compound includes a cobalt ion coordinated to a porphyrin ring, which is further substituted with 4-aminophenyl groups .Chemical Reactions Analysis

This compound has been used as a building block for the assembly of a covalent organic framework (COF). The resulting material showed greatly enhanced activity for the aqueous electrochemical reduction of CO2 to CO .科学研究应用

电聚合应用

- 钴(5,10,15-三(4-氨基苯基)-20-苯基卟啉)的电聚合用于电化学检测药物中的抗氧化剂,如安替比林。该方法的检测限约为 74 μM (Anandan, Manivel, Asiri, & Wu, 2015)。

光谱表征和催化活性

- 已合成并光谱表征钴卟啉,以了解其对氧还原的催化活性。这一过程涉及间四苯基和四吡啶基卟啉的钴(II)衍生物,为理解其催化行为做出了重大贡献 (Guilard, Barbe, Dong, & Qiu, 2010)。

结构研究和络合物形成

- 对钴(III)卟啉的研究,特别是与氨基酸形成的络合物,提供了对这些络合物构象的见解,扩展了对金属卟啉结构的理解 (Mikros, Gaudemer, & Gaudemer, 1991)。

NO2传感能力

- 当组装在二氧化硅基底上时,钴(II)卟啉分子已显示出 NO2 传感能力。这一发现对于开发适用于各种应用的灵敏检测系统至关重要 (Gulino, Mineo, & Fragalà, 2008)。

电催化性质

- 钴四(邻氨基苯基)卟啉的化学聚合膜表现出电催化性质,特别是在还原氧气和其他反应中。该研究有助于开发更有效的电催化材料和工艺 (Hayon, Raveh, & Bettelheim, 1993)。

电子转移和配位反应

- 对共价键合到碳电极上的钴四(氨基苯基)卟啉的研究为电子转移机制和轴向配位反应提供了宝贵的见解。这项研究对于理解和改进电化学过程至关重要 (Jester, Rocklin, & Murray, 1980)。

聚合物光学传感器

- 钴(III)咔唑和铑(III)卟啉已被用作聚合物光学传感器中的离子载体,用于选择性和灵敏的亚硝酸盐检测。该应用在环境监测和分析中具有重要意义 (Yang, Wo, & Meyerhoff, 2014)。

CO2/环氧化合物共聚

- 已探索氯化钴(III)卟啉配合物在 CO2/环氧化合物偶联和共聚中的反应性。这一应用在聚合物化学和材料科学中尤为相关 (Anderson, Vagin, Xia, Jin, & Rieger, 2012)。

自组装薄膜用于缓蚀

- 已研究具有胺基的钴卟啉的自组装分子薄膜对缓蚀和电催化活性的影响。该研究对材料保护和表面工程具有重要意义 (Lokesh, Keersmaecker, & Adriaens, 2012)。

电聚合和共聚物形成

- 已探索卟啉和苯胺衍生物的同时电聚合,揭示了在聚合物科学和电化学领域的有趣性质和应用 (Arce, Río, Ruíz-León, Vélez, Isaacs, Valle, & Aguirre, 2012)。

作用机制

Target of Action

The primary target of the compound, also known as Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline, is the catalytic degradation of dyes . This compound, a porphyrin-based complex with cobalt at the center, has been synthesized and used in the degradation of methylene blue (MB) and crystal violet (CV) dyes .

Mode of Action

The compound interacts with its targets through a catalytic process. It has been shown to be effective in the decolorization of dyes in the presence of H2O2 . The compound’s electrochemical behaviors were examined using cyclic voltammetry (CV), and its dielectric properties were investigated as a function of temperature and frequency .

Biochemical Pathways

The compound affects the biochemical pathway involved in the degradation of dyes. It acts as a catalyst in this process, accelerating the breakdown of the dye molecules . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

Kinetic experiments were studied by stirring a series of flasks enclosing a solution of methylene blue with the compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the compound’s action is the degradation of dyes. The compound has been shown to be effective in the decolorization of methylene blue (MB) and crystal violet (CV) dyes . This suggests that the compound could potentially be used in applications where dye degradation is required.

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the temperature and frequency can affect the compound’s dielectric properties . Additionally, the presence of H2O2 is necessary for the compound to effectively degrade dyes

未来方向

属性

IUPAC Name |

cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDNQHGERDVCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Co+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32CoN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

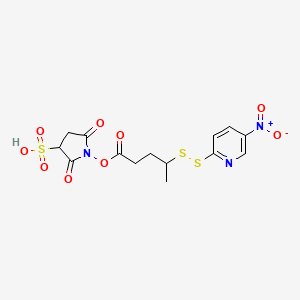

![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)

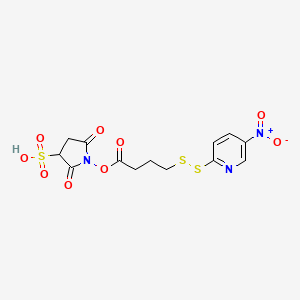

![2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3182388.png)

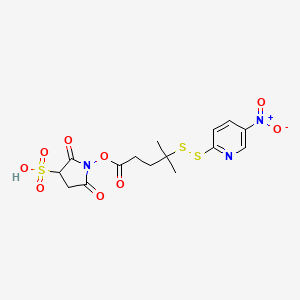

![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)

![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)